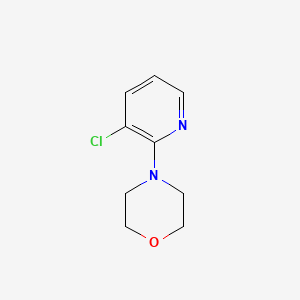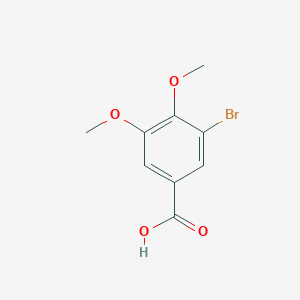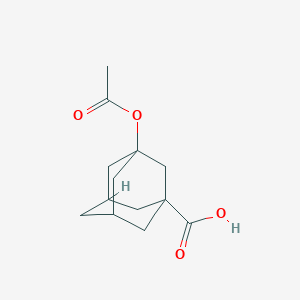
1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (MNPPC) is an organic molecule that has been extensively studied in the scientific community for its diverse range of applications. MNPPC is a heterocyclic compound containing a five-membered ring with a nitrogen atom and an aldehyde group. It has been extensively studied for its potential as a precursor to a variety of pharmaceuticals, as well as its use in a range of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Research
1-(2-Methyl-4-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde and similar compounds have been synthesized and characterized for their application in conducting polymers. For instance, a study by Variş et al. (2006) synthesized isomers of this compound and explored their suitability for electrochromic devices, highlighting their soluble nature in common organic solvents and effective switching ability (Variş et al., 2006).
Applications in EPR Studies
EPR (Electron Paramagnetic Resonance) studies have also utilized derivatives of this compound. He et al. (1999) conducted EPR studies on fluorinated nitroxides derived from similar pyrrole carbaldehydes, providing insights into the polar effects and spin-delocalization of substituents on these compounds (He et al., 1999).
Use in Supramolecular Chemistry
This compound has been utilized in the synthesis of high nuclearity single molecule magnets. Giannopoulos et al. (2014) reported the application of a derivative of this compound in synthesizing a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Green Synthesis Methodologies
In the realm of green chemistry, Niknam et al. (2014) synthesized 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a compound structurally similar to this compound under catalyst-free and solvent-free conditions. This underscores the compound's relevance in environmentally friendly synthesis approaches (Niknam et al., 2014).
Organic Nonlinear Optical Materials
In the field of nonlinear optics, Kwon et al. (2008) synthesized organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole with various substituents, including a compound related to this compound. These crystals demonstrated significant macroscopic nonlinearity, indicative of the compound's potential in this area (Kwon et al., 2008).
Mécanisme D'action
Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in chemical synthesis, future research could involve optimizing the synthesis process or exploring new reactions .
Propriétés
IUPAC Name |
1-(2-methyl-4-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJREKHOMJFFAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
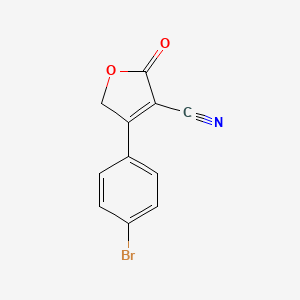
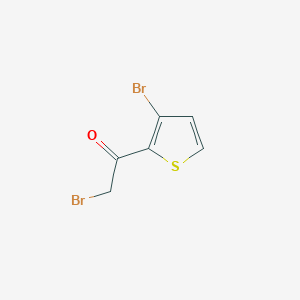
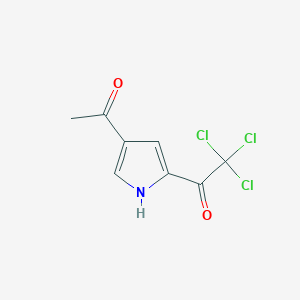
![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

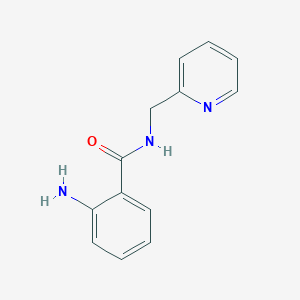
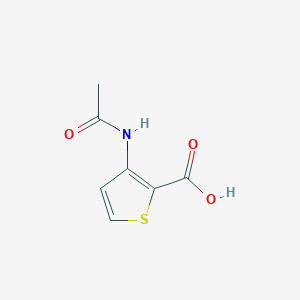

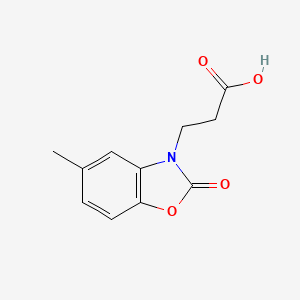
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)
